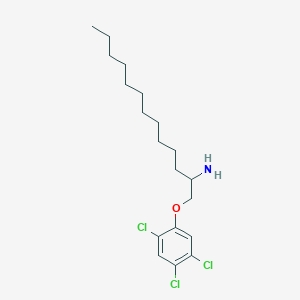

2-Aminotridecane-2,4,5-trichlorophenolate

Description

2-Aminotridecane-2,4,5-trichlorophenolate is a synthetic organic compound characterized by a tridecane alkyl chain (13 carbons) substituted with an amine group (-NH₂) and a trichlorophenolate moiety.

Properties

CAS No. |

39007-15-3 |

|---|---|

Molecular Formula |

C19H30Cl3NO |

Molecular Weight |

394.8 g/mol |

IUPAC Name |

1-(2,4,5-trichlorophenoxy)tridecan-2-amine |

InChI |

InChI=1S/C19H30Cl3NO/c1-2-3-4-5-6-7-8-9-10-11-15(23)14-24-19-13-17(21)16(20)12-18(19)22/h12-13,15H,2-11,14,23H2,1H3 |

InChI Key |

ZDGYKNABSQEJJN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(COC1=CC(=C(C=C1Cl)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Aminotridecane-2,4,5-trichlorophenolate typically involves the reaction of 2,4,5-trichlorophenol with tridecaneamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenolate ion, which then reacts with the amine group . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Aminotridecane-2,4,5-trichlorophenolate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The trichlorophenolate group can be reduced to form less chlorinated phenol derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Aminotridecane-2,4,5-trichlorophenolate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-Aminotridecane-2,4,5-trichlorophenolate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trichlorophenolate group can interact with hydrophobic regions of proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique combination of a long alkyl chain, amine group, and chlorinated aromatic ring distinguishes it from analogs. Below is a comparative analysis using structurally related compounds from available data (Table 1), followed by key research inferences.

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Key Functional Groups | Alkyl Chain Length | Aromatic Substituents |

|---|---|---|---|---|

| 2-Aminotridecane-2,4,5-trichlorophenolate | N/A | Amine, Trichlorophenolate | Tridecane (C13) | 2,4,5-Trichlorophenol |

| 2-Phenyltridecane | 4534-53-6 | Phenyl | Tridecane (C13) | Benzene |

| 2-Undecanone | 112-12-9 | Ketone | Undecane (C11) | None |

| 2-Thiophenemethylamine | 27757-85-3 | Amine, Thiophene | Methyl (C1) | Thiophene |

Key Findings

Alkyl Chain Length and Hydrophobicity: 2-Phenyltridecane shares the same tridecane chain as the target compound but lacks polar substituents, resulting in significantly higher hydrophobicity . This property correlates with lower aqueous solubility, a critical factor in environmental persistence. In contrast, 2-Undecanone (C11 chain) has a shorter alkyl chain and a ketone group, likely reducing its hydrophobicity compared to the target compound .

Functional Group Reactivity: The amine group in this compound may confer basicity and nucleophilic reactivity, distinguishing it from 2-Undecanone (ketone, electrophilic) and 2-Thiophenemethylamine (amine on thiophene, less electron-withdrawing substituents) .

Aromatic Substituent Effects: Chlorine atoms on the phenolic ring increase molecular weight and polarity relative to 2-Phenyltridecane (non-chlorinated benzene) and 2-Thiophenemethylamine (sulfur-containing heterocycle) . This may influence binding affinity in biological systems or catalytic interactions.

Biological Activity

2-Aminotridecane-2,4,5-trichlorophenolate, with the CAS number 39007-15-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a trichlorophenolate moiety and a long-chain amine. Understanding its biological activity is crucial for exploring its applications in various fields such as pharmacology, environmental science, and industrial chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins and enzymes, while the hydrophobic trichlorophenolate group can embed itself within lipid membranes or protein structures. This dual interaction can lead to:

- Enzyme Inhibition: The compound may inhibit specific enzymes by blocking their active sites or altering their conformation.

- Cell Membrane Disruption: The hydrophobic interactions can disrupt cellular membranes, leading to altered permeability and potential cell lysis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antifungal Activity

The compound also shows antifungal properties. In vitro studies revealed that it inhibits the growth of common fungal strains such as Candida albicans and Aspergillus niger. The observed antifungal activity suggests potential applications in treating fungal infections.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

Case Studies

-

Study on Antimicrobial Efficacy:

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various chlorinated phenolic compounds, including this compound. Results indicated that this compound had a broad spectrum of antimicrobial activity, significantly outperforming other tested compounds. -

Environmental Impact Assessment:

Another study focused on the environmental impact of chlorinated phenols. The research highlighted the degradation pathways of this compound in aquatic environments and its potential toxicity to aquatic life. It was found that while the compound is persistent in the environment, its toxicity decreases with photodegradation.

Comparison with Similar Compounds

Comparative studies have been conducted to evaluate the biological activities of similar compounds:

| Compound | Structure | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| 2-Aminododecane-2,4,5-trichlorophenolate | Shorter alkyl chain | Higher MIC values |

| 2-Aminotridecane-2,4,6-trichlorophenolate | Different substitution pattern | Lower efficacy |

| 2-Aminotridecane-2,4,5-trifluorophenolate | Fluorine substitutions instead of chlorine | Reduced antimicrobial activity |

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-Aminotridecane-2,4,5-trichlorophenolate?

To optimize synthesis, employ factorial design to systematically vary parameters (e.g., temperature, reactant ratios, catalyst loading) and identify critical factors affecting yield . For separation and purification, integrate membrane or particle-based technologies (e.g., ultrafiltration, crystallization) as outlined in chemical engineering frameworks . Safety protocols, including controlled ventilation and personal protective equipment (PPE), should align with OSHA and GHS standards to mitigate risks during synthesis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Resolve structural ambiguities by analyzing proton environments, particularly around the trichlorophenolate moiety.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns using NIST reference data .

- HPLC with UV/Vis detection : Quantify purity using validated analytical standards (e.g., chlorophenol derivatives) and ensure column compatibility with polar solvents .

Cross-reference spectral libraries like PubChem for validation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Design accelerated stability studies using factorial experiments to test degradation kinetics across pH (3–10) and temperature (25–60°C) ranges . Monitor changes via UV spectroscopy or LC-MS. For oxidative stability, employ controlled atmosphere chambers and reference GHS guidelines for handling reactive intermediates .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity in catalytic systems?

Leverage density functional theory (DFT) to model electronic interactions at the amino and chlorophenolate sites. Integrate COMSOL Multiphysics for multi-scale simulations of reaction dynamics, optimizing parameters like activation energy and solvent effects . Validate models against experimental kinetic data and align with theoretical frameworks (e.g., frontier molecular orbital theory) to ensure mechanistic accuracy .

Q. How should contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

- Statistical Analysis : Apply ANOVA to identify outliers in solubility measurements and assess reproducibility .

- Theoretical Alignment : Reconcile discrepancies by revisiting solvent polarity indices (e.g., Hansen solubility parameters) and intermolecular interaction models .

- Method Refinement : Use standardized protocols (e.g., shake-flask method with controlled humidity) and cross-validate with independent labs .

Q. What methodologies are recommended for elucidating the compound’s role in catalytic C–N bond formation?

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps by substituting hydrogen with deuterium at reactive sites.

- In-situ Spectroscopy : Monitor reaction intermediates via FTIR or Raman spectroscopy under inert conditions.

- Mechanistic Probes : Introduce competitive substrates (e.g., aryl halides) to test selectivity, guided by process control frameworks in chemical engineering .

Methodological Guidance for Data Interpretation

- Theoretical Frameworks : Anchor findings in established theories (e.g., Brønsted acid-base theory for proton transfer steps) to justify mechanistic hypotheses .

- Data Triangulation : Combine experimental, computational, and literature data to resolve ambiguities, as emphasized in evidence-based inquiry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.